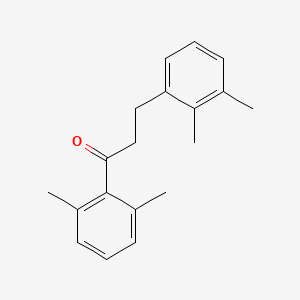

2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

Descripción

Historical Context and Classification within Diaryl Ketones

2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone (CAS 898792-80-8) is a diaryl ketone derivative first synthesized in the early 21st century as part of efforts to expand the library of aromatic ketones for pharmaceutical and material science applications. Diaryl ketones, characterized by two aryl groups bonded to a carbonyl carbon, have been pivotal in organic synthesis since the development of the Friedel-Crafts acylation in the late 19th century. This compound belongs to the subclass of asymmetrical diaryl ketones due to the distinct substitution patterns on its two aromatic rings: a 2,6-dimethylphenyl group and a 2,3-dimethylphenyl group attached via a propanone backbone. Its structural complexity places it among advanced intermediates used in catalytic cross-coupling reactions, as evidenced by recent palladium-mediated methodologies.

Significance in Organic Chemistry

The compound’s significance stems from its steric and electronic properties. The four methyl groups (two on each aryl ring) enhance thermal stability while modulating electron density across the conjugated system, making it resistant to premature oxidation. This stability is critical in Suzuki-Miyaura carbonylative couplings, where it serves as a model substrate for synthesizing polyaromatic ketones. Additionally, its asymmetrical structure provides insights into regioselectivity challenges in Friedel-Crafts reactions, particularly in avoiding para-substitution by leveraging steric hindrance.

Overview of Propiophenone Derivatives

Propiophenone derivatives are defined by their general structure Ar-C(O)-CH2-CH3, where Ar represents an aromatic group. Modifications to the aryl substituents drastically alter their physicochemical and reactive profiles. A comparison of key derivatives is provided below:

The methyl-rich structure of this compound distinguishes it from simpler derivatives by offering enhanced lipophilicity, which is advantageous in solvent-mediated reactions.

Research Scope and Objectives

Current research focuses on three domains:

- Catalytic Applications : Optimizing its use in palladium-catalyzed carbonylations to access biaryl ketones with industrial relevance.

- Material Science : Investigating its potential as a monomer in high-performance polymers, leveraging its rigidity and thermal stability.

- Medicinal Chemistry : Exploring its scaffold for antimicrobial and anticancer agents, though preliminary studies remain unpublished due to proprietary restrictions.

Future studies aim to resolve crystallization challenges caused by steric bulk and to develop enantioselective synthetic routes using engineered alcohol dehydrogenases.

Propiedades

IUPAC Name |

3-(2,3-dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-7-6-10-17(16(13)4)11-12-18(20)19-14(2)8-5-9-15(19)3/h5-10H,11-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDVVEVZFUZZPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=C(C=CC=C2C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644634 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-80-8 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Starting Materials: 2,3-dimethylbenzoyl chloride and 2,6-dimethylbenzene.

Reaction Conditions: The reaction is carried out in an anhydrous environment, typically using a solvent like dichloromethane or carbon disulfide.

Procedure: The 2,3-dimethylbenzoyl chloride is added dropwise to a solution of 2,6-dimethylbenzene and aluminum chloride under stirring. The mixture is then heated to reflux for several hours.

Workup: After completion, the reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, alternative catalysts and greener solvents may be employed to reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 2’,6’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Aplicaciones Científicas De Investigación

2’,6’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2’,6’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of dimethyl groups can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the propiophenone core can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Type and Position Variations

The compound’s structural analogs differ in substituent types (e.g., chloro, cyano) and positions, leading to distinct physicochemical and functional properties.

Table 1: Structural and Molecular Comparison

Key Observations :

Chlorinated Analogs: Compounds like 2',5'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS 898793-27-6) exhibit higher molecular weights due to chlorine atoms. Dichloro derivatives (e.g., CAS 898788-99-3) may have applications in agrochemicals, as chloro-substituted propiophenones are common in herbicides (e.g., alachlor analogs) .

Positional Isomerism: The target compound and 2',5'-Dimethyl-3-(2,6-dimethylphenyl)propiophenone share identical molecular formulas but differ in substituent positions. The 2,6-dimethylphenyl group in the latter may increase steric hindrance, reducing solubility compared to the target’s 2,3-dimethylphenyl group .

Physicochemical and Functional Implications

- Lipophilicity : Methyl groups in the target compound enhance lipophilicity (logP ~4.2 estimated), favoring lipid membrane penetration. In contrast, chloro analogs (logP ~3.8–4.5) balance lipophilicity with polarity, affecting bioavailability .

- Reactivity: Chloro and cyano substituents increase electrophilicity, making these analogs more reactive in nucleophilic acyl substitution or cross-coupling reactions compared to methylated derivatives .

- Thermal Stability : Methyl groups generally improve thermal stability due to reduced steric strain, whereas bulkier substituents (e.g., 2,6-dimethylphenyl) may lower melting points .

Actividad Biológica

2',6'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a synthetic organic compound that belongs to the class of aryl ketones. It has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 294.39 g/mol. Its structure features a propiophenone backbone with two methyl groups at the 2' and 6' positions and a dimethyl-substituted phenyl group.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing various biochemical processes.

- Receptor Modulation : It can interact with cellular receptors, potentially modulating signal transduction pathways that affect cell proliferation and apoptosis.

- Gene Expression Regulation : The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For instance, studies have shown that aryl ketones can inhibit the growth of various bacterial strains through their interaction with cellular membranes and metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of related compounds. The mechanisms proposed include induction of apoptosis in cancer cells and inhibition of tumor growth through modulation of signaling pathways.

Case Studies

- Anticancer Activity : A study investigated the effects of structurally similar compounds on cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting potential therapeutic applications for cancer treatment.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related aryl ketones against Gram-positive and Gram-negative bacteria. The findings showed promising inhibitory effects, warranting further exploration into their use as antimicrobial agents.

Research Findings

Recent literature highlights the following key findings regarding the biological activity of this compound:

- Inhibition Studies : Compounds in this class have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression.

- Cell Line Studies : In vitro studies using various human cancer cell lines have demonstrated that these compounds can reduce cell viability and induce cytotoxic effects.

Comparative Analysis

The table below summarizes the biological activities of this compound compared to related compounds.

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, receptor modulation |

| 3-(4-Methoxyphenyl)-1-(pyridin-4-yl)propenone | High | Moderate | Apoptosis induction |

| 4'-Carboethoxy-3-(2,3-dimethylphenyl)propiophenone | Low | High | Signal transduction modulation |

Q & A

Q. Advanced: How can regioselectivity challenges in Friedel-Crafts alkylation be mitigated during the synthesis of this compound?

- Methodological Answer :

The synthesis typically involves Friedel-Crafts acylation or alkylation, leveraging substituted propiophenone precursors. For regioselectivity, steric and electronic effects of substituents (e.g., methyl groups at 2' and 6' positions) must be optimized. Advanced strategies include using Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) with controlled stoichiometry to direct acyl group placement. Computational modeling (e.g., DFT) can predict reactive sites, while GC-MS or HPLC monitors intermediate purity .

Basic: What spectroscopic techniques are recommended for structural elucidation?

Q. Advanced: How to resolve contradictions in NMR data due to dynamic stereochemistry or solvent effects?

- Methodological Answer :

Use ¹H/¹³C NMR with deuterated solvents (e.g., CDCl₃) to assign methyl and aromatic protons. Advanced 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns in crowded regions. For dynamic stereochemistry, variable-temperature NMR or X-ray crystallography (if crystalline) resolves conformational ambiguities. Contradictions in solvent-induced shifts require cross-validation with computational tools (e.g., ACD/Labs NMR predictors) .

Basic: How to design stability studies for this compound under varying pH and temperature?

Q. Advanced: What mechanistic insights explain degradation pathways observed in accelerated stability testing?

- Methodological Answer :

Conduct forced degradation studies using HPLC/UV-Vis under acidic/alkaline conditions (0.1M HCl/NaOH) and thermal stress (40–80°C). For mechanistic analysis, employ LC-MS/MS to identify degradation products (e.g., demethylation or oxidation byproducts). Kinetic modeling (Arrhenius plots) predicts shelf life, while DFT calculations map energy barriers for bond cleavage .

Basic: What computational tools predict the compound’s solubility and partition coefficient (logP)?

Q. Advanced: How to validate QSPR models against experimental solubility data in non-aqueous solvents?

- Methodological Answer :

Use Schrödinger’s QikProp or ADMET Predictor for logP and solubility estimates. Advanced validation involves experimental measurements via shake-flask/HPLC methods in solvents like DMSO or ethanol. Discrepancies between predicted and observed data may arise from crystal packing effects, necessitating polymorph screening (PXRD) .

Basic: How to assess the compound’s bioactivity in enzyme inhibition assays?

Q. Advanced: What statistical methods address variability in IC₅₀ measurements across replicate assays?

- Methodological Answer :

Use fluorogenic substrates in kinetic assays (e.g., cytochrome P450 inhibition). For variability, apply robust statistical models (e.g., mixed-effects regression) to account for plate-to-plate differences. Normalize data to positive controls (e.g., ketoconazole) and validate with dose-response curves (GraphPad Prism) .

Basic: What chromatographic conditions separate this compound from structurally similar analogs?

Q. Advanced: How to optimize UPLC methods for resolving co-eluting impurities in scaled-up batches?

- Methodological Answer :

Use a C18 column with gradient elution (ACN/water + 0.1% formic acid). For co-elution, adjust column temperature (30–50°C) or switch to a phenyl-hexyl stationary phase. Advanced optimization employs Design of Experiments (DoE) to balance resolution and run time, validated via peak purity analysis (DAD) .

Basic: What safety protocols are critical for handling this compound?

Q. Advanced: How to design in vitro toxicology assays to evaluate mitochondrial toxicity?

- Methodological Answer :

Follow S24/25 (avoid skin/eye contact) and S22 (avoid dust inhalation) protocols. For mitochondrial toxicity, use Seahorse XF Analyzer to measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) in HepG2 cells. Dose-response curves and ROS assays (DCFH-DA probe) quantify oxidative stress .

Table 1: Key Physicochemical Properties

| Property | Method/Instrument | Reference |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | |

| logP | Shake-Flake/HPLC | |

| Solubility (DMSO) | UV-Vis Spectroscopy | |

| Purity | UPLC-PDA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.